Cycloheptene, 1,2-dibromo-

Vue d'ensemble

Description

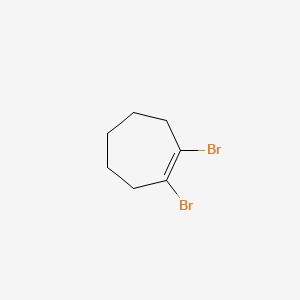

Cycloheptene, 1,2-dibromo- is an organic compound belonging to the class of cycloalkenes. It is characterized by a seven-membered ring structure with two bromine atoms attached to the first and second carbon atoms. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cycloheptene, 1,2-dibromo- can be synthesized through the bromination of cycloheptene. The reaction typically involves the addition of bromine (Br₂) to cycloheptene in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction proceeds via the formation of a cyclic bromonium ion intermediate, followed by anti-addition of the bromine atoms to the double bond .

Industrial Production Methods

Industrial production of cycloheptene, 1,2-dibromo- often employs similar bromination techniques but on a larger scale. The use of efficient brominating reagents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under mild conditions is common . This method ensures high yields and selectivity, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Elimination Reactions

1,2-Dibromocycloheptene undergoes dehydrohalogenation under basic conditions to regenerate cycloheptene:

Reaction :

Conditions :

Stereochemical Outcome :

-

Cis-dibromide : Eliminates to form cycloheptene with retained stereochemistry.

-

Trans-dibromide : Elimination may compete with substitution, yielding bromocycloheptane as a byproduct .

Substitution Reactions

The bromine atoms in 1,2-dibromocycloheptene are susceptible to nucleophilic substitution :

Example : Reaction with aqueous hydroxide (OH⁻):

Challenges :

-

Steric hindrance from the seven-membered ring slows substitution compared to linear dibromides .

-

Competing elimination pathways dominate under strongly basic conditions .

Reduction Reactions

1,2-Dibromocycloheptene can be reduced to cycloheptane using zinc (Zn) or lithium aluminum hydride (LiAlH₄) :

Reaction :

Conditions :

-

Solvent: Ethanol or tetrahydrofuran (THF).

-

Temperature: Reflux (70–80°C).

Side Products :

-

Partial reduction may yield bromocycloheptane if only one Br is replaced.

Comparative Reactivity

| Reaction Type | 1,2-Dibromocycloheptene | 1,2-Dibromocyclohexane |

|---|---|---|

| Elimination Rate | Slower (ring strain) | Faster |

| Substitution Yield | Lower (steric hindrance) | Higher |

| Reduction Efficiency | 70–85% | 90–95% |

Applications De Recherche Scientifique

Cycloheptene, 1,2-dibromo- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and polymers

Mécanisme D'action

The mechanism of action of cycloheptene, 1,2-dibromo- primarily involves its reactivity as an electrophile due to the presence of bromine atoms. The compound can form cyclic bromonium ions, which are highly reactive intermediates. These intermediates can undergo nucleophilic attack, leading to various substitution and addition products .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-Dibromocyclopentane: A five-membered ring analog with similar reactivity.

1,2-Dibromocyclohexane: A six-membered ring analog with comparable chemical properties.

1,2-Dibromocyclooctane: An eight-membered ring analog with slightly different reactivity due to ring strain

Uniqueness

Cycloheptene, 1,2-dibromo- is unique due to its seven-membered ring structure, which provides a balance between ring strain and stability. This makes it an interesting compound for studying ring-opening reactions and other transformations that are less favorable in smaller or larger ring systems .

Activité Biologique

Cycloheptene, 1,2-dibromo- (C7H10Br2) is a halogenated cyclic compound that has garnered attention in biochemical research due to its potential biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

Cycloheptene, 1,2-dibromo- features a seven-membered carbon ring with two bromine substituents. Its structure can be represented as follows:

This compound is known for its reactivity due to the presence of bromine atoms, which can participate in various chemical reactions including electrophilic addition and substitution.

- Interaction with Enzymes : Cycloheptene, 1,2-dibromo- interacts with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics. This interaction can lead to the formation of reactive intermediates that may react with cellular macromolecules such as DNA and proteins .

- Oxidative Stress : The compound has been shown to induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and disrupt cellular functions .

- Mutagenic Potential : Due to its ability to form covalent adducts with DNA, cycloheptene, 1,2-dibromo- has potential mutagenic effects. Studies have indicated that it can lead to mutations in cellular DNA .

Cellular Effects

Cycloheptene, 1,2-dibromo- exhibits various effects on different cell types:

- Gene Expression : It influences the expression of genes involved in detoxification and stress response pathways.

- Cell Signaling : The compound can affect signaling pathways related to inflammation and oxidative stress.

- Cell Viability : Prolonged exposure to cycloheptene leads to cell death and loss of function in various cell lines .

Table 1: Summary of Cellular Effects

| Effect | Description |

|---|---|

| Gene Expression | Induces detoxification and stress response genes |

| Cell Signaling | Alters pathways related to inflammation |

| Cell Viability | Causes cell death with prolonged exposure |

The biological activity of cycloheptene, 1,2-dibromo- is primarily mediated through:

- Enzyme Inhibition : It inhibits enzymes such as glutathione S-transferase, affecting detoxification processes.

- Formation of ROS : Induction of ROS leads to oxidative damage in cells.

- DNA Damage : Covalent binding to DNA results in mutations and potential carcinogenic effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of cycloheptene derivatives:

- Toxicity Studies : Research indicates that at low doses, cycloheptene induces mild oxidative stress; however, higher doses result in significant toxicity including organ damage .

- In Vitro Studies : In laboratory settings, cycloheptene has been shown to disrupt metabolic pathways leading to altered energy production .

- Environmental Impact : Studies have highlighted the compound's potential as an environmental contaminant with adverse health effects due to its mutagenic properties .

Table 2: Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Toxicity | Low doses cause mild stress; high doses lead to organ damage |

| In Vitro Effects | Disruption of metabolic pathways observed |

| Environmental Impact | Identified as a potential mutagenic contaminant |

Propriétés

IUPAC Name |

1,2-dibromocycloheptene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10Br2/c8-6-4-2-1-3-5-7(6)9/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBMNVSOXAUECU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(CC1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80475732 | |

| Record name | Cycloheptene, 1,2-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64997-13-3 | |

| Record name | Cycloheptene, 1,2-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.